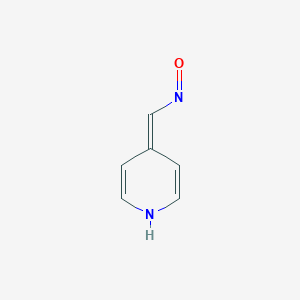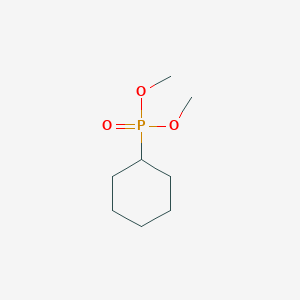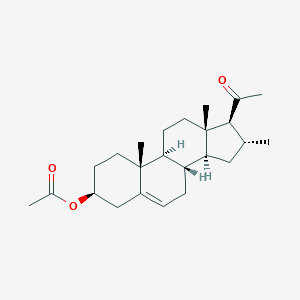
5-Phenylnicotinic Acid
Vue d'ensemble
Description
5-Phenylnicotinic Acid, also known as 5-Phenyl-3-pyridinecarboxylic acid or 5-PHENYLPYRIDINE-3-CARBOXYLIC ACID, is a chemical compound with the formula C12H9NO2 . It has a molecular weight of 199.21 .
Molecular Structure Analysis
The molecular structure of 5-Phenylnicotinic Acid consists of 12 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . The compound has a molar refractivity of 55.9±0.3 cm³ .Physical And Chemical Properties Analysis
5-Phenylnicotinic Acid has a melting point of 260°C . It has a density of 1.2±0.1 g/cm³ and a boiling point of 420.1±33.0 °C at 760 mmHg . The compound also has a vapor pressure of 0.0±1.0 mmHg at 25°C and an enthalpy of vaporization of 71.0±3.0 kJ/mol .Applications De Recherche Scientifique
Synthesis and Properties of Porphyrin Compounds
- A study by Wang et al. (2021) investigated porphyrin compounds containing isonicotinic acid. These compounds demonstrated potential as semiconductor materials due to their significant spectroscopic properties, including Raman spectroscopy, fluorescence, and surface photovoltage measurements (Wang, Li, & Wang, 2021).
Green Synthesis Method for Pyranopyrazoles
- Research by Zolfigol et al. (2013) utilized isonicotinic acid as a dual and biological organocatalyst in a green, simple, and efficient method for preparing certain pyranopyrazoles. This showcased the versatility of isonicotinic acid in synthesizing complex organic compounds (Zolfigol et al., 2013).
Inhibitor of Cancer Cell Migration and Invasion
- Krumpel et al. (2015) found that 5-phenylnicotinic acid (CD13) inhibited cell migration and invasion in breast cancer cells. This compound selectively blocked the TRAP 5b isoform, indicating its potential in cancer therapy (Krumpel et al., 2015).
Anti-inflammatory Effect in Intestinal Disorders
- Rousseaux et al. (2005) studied 5-aminosalicylic acid (5-ASA), an anti-inflammatory drug commonly used in treating inflammatory bowel diseases. The research highlighted the drug's mechanism of action involving the peroxisome proliferator–activated receptor-γ (Rousseaux et al., 2005).
Neurotropic and Cardiotropic Effects
- A 1992 study by Samvelian et al. investigated the neurotropic and cardiotropic activities of new derivatives of isonicotinic acid. The study emphasized the lesser-known effects of these compounds in these specific areas (Samvelian et al., 1992).
Potential Anticancer Agents
- Cai, Drewe, and Kasibhatla (2006) discussed the use of chemical genetics for discovering apoptosis inducers, including compounds like N-phenyl nicotinamides. This highlights the potential of phenylnicotinic acid derivatives in cancer research (Cai, Drewe, & Kasibhatla, 2006).
Cardioprotective Action of Derivatives
- Danilenko (2017) studied the cardioprotective effects of derivatives from 5-hydroxynicotinic acid, demonstrating their potential in reducing diastolic dysfunction and preventing cardiac damage after ischemia/reperfusion (Danilenko, 2017).
Antioxidant Properties in Colitis
- Managlia et al. (2013) researched the antioxidant properties of mesalamine (5-ASA) in colitis, emphasizing its role in inhibiting Phosphoinositide 3-Kinase signaling in progenitor cells (Managlia, Katzman, Brown, & Barrett, 2013).
Triorganotin Compounds Synthesis
- A study by Gao (2012) focused on the synthesis of triorganotin compounds from heteroaromatic carboxylic acids, including 5-chloro-6-hydroxynicotinic acid. This research contributes to understanding the applications of nicotinic acid derivatives in material science (Gao, 2012).
DNA Interactions and Antitubercular Activity
- Almeida et al. (2021) synthesized novel heteroleptic copper(II) complexes using derivatives like 6-hydroxynicotinic acid. These compounds showed potent activity against Mycobacterium tuberculosis, indicating their therapeutic potential (Almeida et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
5-phenylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFXHYRIHRTEIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323545 | |
| Record name | 5-Phenylnicotinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylnicotinic Acid | |
CAS RN |
10177-12-5 | |
| Record name | 10177-12-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenylnicotinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

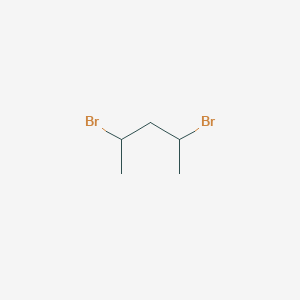
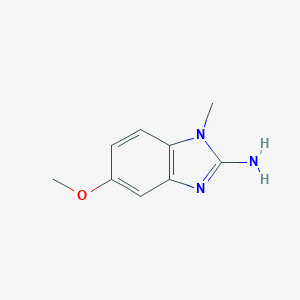
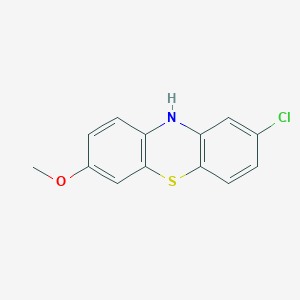
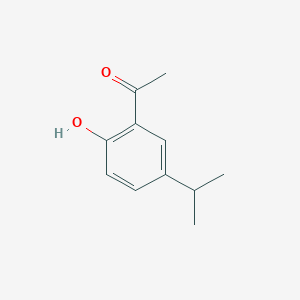
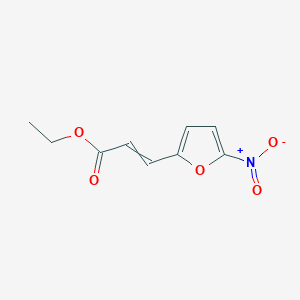
![2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B167519.png)
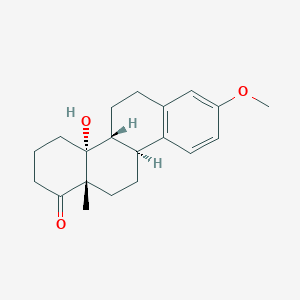
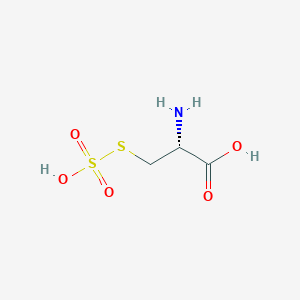
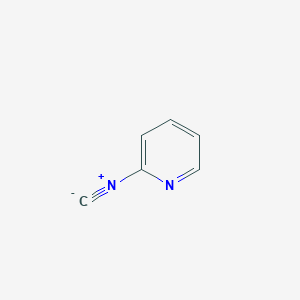
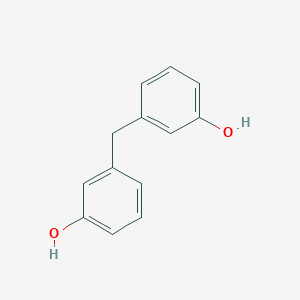
![Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B167531.png)
